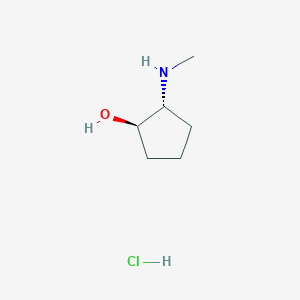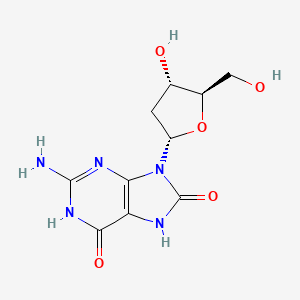![molecular formula C8H13N B12944441 Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine is a complex organic compound with a unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. Its molecular formula is C8H13N, and it is often referred to by its systematic name without any abbreviations or acronyms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine typically involves the reaction of tricyclo[2.2.1.02,6]heptane with amine reagents under controlled conditions. One common method is the reductive amination of tricyclo[2.2.1.02,6]heptanone using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, converting the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel tricyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique structural properties.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s tricyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: A structurally similar compound without the amine group.
Nortricyclene: Another tricyclic compound with slight variations in its structure.
Uniqueness
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine is unique due to its amine functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-tricyclo[2.2.1.02,6]heptanylmethanamine |
InChI |
InChI=1S/C8H13N/c9-4-8-3-5-1-6(8)7(8)2-5/h5-7H,1-4,9H2 |
InChI Key |
ZQSKZXDZMWRXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


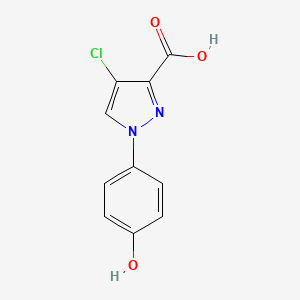
![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)
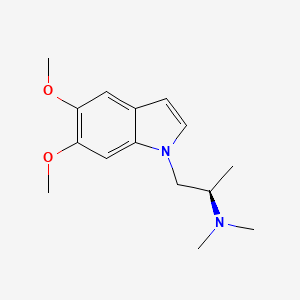
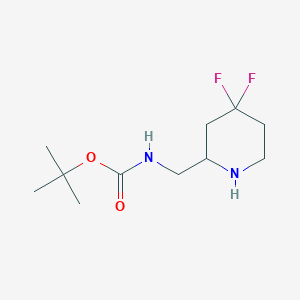
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)
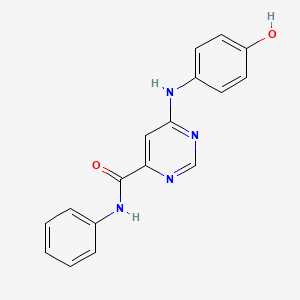
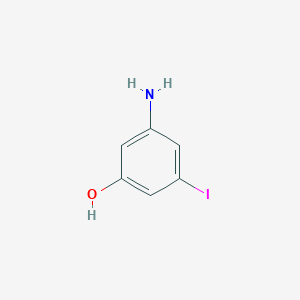
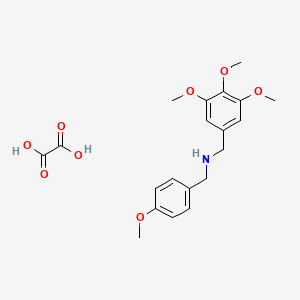
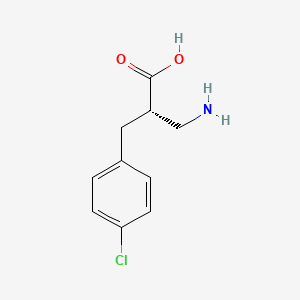
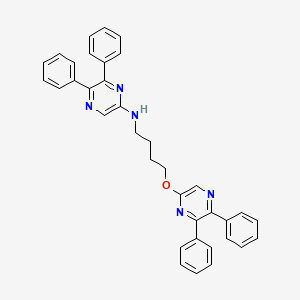
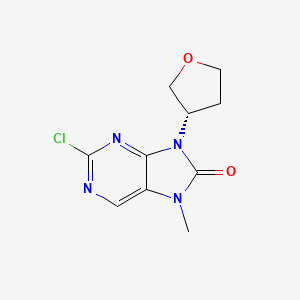
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
